Tolpyrramide

説明

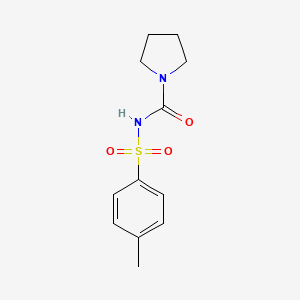

Structure

3D Structure

特性

IUPAC Name |

N-(4-methylphenyl)sulfonylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-10-4-6-11(7-5-10)18(16,17)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVJKWJDUQOEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204478 | |

| Record name | Tolpyrramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-38-5 | |

| Record name | Tolpyrramide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolpyrramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolpyrramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLPYRRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68DD2C7VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Tolpyrramide

Evolution of Tolpyrramide Synthesis Pathways in Academic Literature

The synthesis of this compound (compound 153 in some historical chemical literature) is documented, with a focus on a classical approach.

The classical synthesis of this compound (PubChem CID: 267368) involves the reaction of an unsymmetrical O-methylurea derivative (compound 152) with tosyl chloride. This is followed by a mild acid treatment to cleave the O-methyl group, yielding the final this compound structure. archive.org This route is a foundational method for its preparation. While the general field of organic synthesis has seen numerous advancements in efficiency, yield, and sustainability for various compounds, detailed academic literature specifically outlining significant advancements or optimizations of this particular classical synthesis pathway for this compound itself, beyond the initial description, is not extensively detailed in the readily available sources.

Retrosynthetic analysis is a critical approach in organic chemistry, enabling the systematic planning of synthetic routes by working backward from a target molecule to simpler, commercially available precursors. This strategy is widely applied in the design and synthesis of drug analogues, including through methodologies such as diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) to explore chemical space. google.com Computer-aided synthesis planning (CASP) tools are increasingly utilized to automate and optimize retrosynthetic pathways, particularly for complex molecules. mpdkrc.edu.innasa.govgoogle.com However, specific novel retrosynthetic strategies explicitly developed or discussed in academic literature for this compound or its direct analogues are not prominently detailed in the retrieved information. The available data primarily lists this compound as a known compound rather than a subject of recent, specific retrosynthetic innovation for its core structure.

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a crucial role in drug discovery and development, as different stereoisomers of a compound can exhibit distinct pharmacological activities, potencies, and metabolic profiles. Stereoselective synthesis, which aims to produce a single stereoisomer, is often preferred over racemic synthesis followed by resolution due to efficiency and avoidance of discarding inactive enantiomers. theswissbay.ch this compound is classified as a sulfonamide urea. While the general class of sulfonamides and ureas can encompass chiral centers and thus necessitate stereochemical control in their synthesis or the resolution of racemates, for example, through chiral high-pressure liquid chromatography (HPLC) google.com, specific detailed discussions regarding stereochemical considerations, chiral intermediates, or stereoselective synthetic methodologies specifically for this compound's synthesis are not extensively elaborated upon in the academic literature retrieved. The primary classical synthesis described does not explicitly highlight stereochemical complexities for the core this compound molecule.

Green Chemistry Approaches in this compound Synthetic Research

The synthesis of this compound, like many complex organic compounds, traditionally involves multi-step processes that may utilize harsh reagents, generate significant waste, and consume considerable energy. While specific detailed research findings focusing solely on green chemistry approaches for this compound's synthesis are not extensively documented in the public domain, the general principles of green chemistry offer a framework for developing more sustainable synthetic routes.

Green chemistry, as defined by its twelve principles, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgencyclopedia.pub. Applying these principles to the synthesis of active pharmaceutical ingredients (APIs) like this compound can lead to more efficient, safer, and environmentally benign manufacturing processes nasa.govfirp-ula.org.

Key green chemistry principles that could be considered for optimizing this compound's synthesis include:

Atom Economy : This principle focuses on maximizing the incorporation of all atoms from the starting materials into the final desired product, thereby minimizing waste generation acs.orgwikipedia.orgchemrxiv.org. Traditional synthetic routes for this compound involve reactions such as the synthesis from an unsymmetrical O-methylurea derivative and tosyl chloride, followed by mild acid treatment to cleave the O-methyl group archive.org. An evaluation of the atom economy for each step in this established pathway would identify areas where significant portions of reactant atoms are discarded as by-products. Future research could explore alternative reaction pathways or catalysts that enhance atom utilization.

Less Hazardous Chemical Syntheses : Designing synthetic methods that use and generate substances with little or no toxicity to human health and the environment is crucial acs.org. This involves careful selection of reagents and solvents.

Safer Solvents and Auxiliaries : The choice of solvent significantly impacts the environmental footprint of a chemical process. Green chemistry advocates for the use of non-toxic, renewable, or recyclable solvents, or ideally, solvent-free reaction conditions encyclopedia.pubnasa.gov. Research into this compound synthesis could investigate the use of water, supercritical fluids, ionic liquids, or solvent-free conditions, which have been explored for other organic syntheses to reduce environmental pollution and simplify purification googleapis.comgoogleapis.commpdkrc.edu.in.

Catalysis : The use of catalytic reagents, which are superior to stoichiometric reagents, can significantly improve reaction efficiency and reduce waste acs.org. Catalytic methods can enable milder reaction conditions, lower energy consumption, and higher selectivity. For instance, photocatalytic processes using sustainable catalysts activated by mild light have shown promise in incorporating specific atoms, like chlorine, into organic molecules efficiently and at room temperature, avoiding harsh conditions and difficult-to-purify byproducts rice.edu.

Energy Efficiency : Chemical reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements acs.org. Techniques such as microwave-assisted synthesis or ultrasonic irradiation can accelerate reactions and reduce energy consumption, making the synthetic process more eco-friendly encyclopedia.pub.

Prevention of Waste : The overarching principle of green chemistry is to prevent waste rather than treating or cleaning it up after it has been created acs.org. This involves a holistic design of the API's life cycle, from raw material to final product, to minimize hazards and pollution nasa.gov.

Data Tables

While specific quantitative data tables detailing green chemistry metrics (e.g., E-factor, Process Mass Intensity) for this compound's synthesis are not available from the provided search results, the following table lists the compound and its PubChem CID, as requested.

Molecular and Cellular Pharmacology Research of Tolpyrramide

Investigation of Molecular Targets and Ligand Binding Mechanisms

Research into the specific molecular targets and ligand binding mechanisms of Tolpyrramide is not widely detailed in general scientific databases. While the concept of identifying molecular targets is crucial for understanding drug action, and various computational and experimental methods exist for this purpose mdpi.comnih.govnih.gov, specific studies on this compound are scarce.

Receptor Binding Studies (e.g., G-protein coupled receptors, ion channels)

One search result indicated that this compound (USAN) has been predicted to mimic the function of the "potassium inwardly-rectifying channel, subfamily J, member 1" mdpi.com. However, this mention does not elaborate on the nature of this mimicry, the binding affinity, or the specific functional consequences observed in detailed experimental studies. Research on other compounds, such as Loperamide (B1203769), demonstrates how receptor binding studies, including competitive inhibition assays, are used to elucidate interactions with receptors like opioid receptor sites nih.govdrugbank.com. Such specific data for this compound is not currently available.

Enzyme Inhibition or Activation Research

Comprehensive research detailing the enzyme inhibition or activation properties of this compound is not widely published. Enzyme inhibition or activation is a fundamental mechanism by which many drugs exert their therapeutic effects, influencing metabolic pathways and cellular processes ucl.ac.ukinteresjournals.orgmdpi.comlongdom.orgbiorxiv.orgnih.gov. While general principles of enzyme kinetics and various types of enzyme inhibition (competitive, non-competitive, uncompetitive, irreversible) are well-understood and applied in drug discovery, specific data regarding this compound's interaction with particular enzymes are not found in the accessible literature.

Protein-Ligand Interaction Analyses

Detailed protein-ligand interaction analyses, such as structural studies (e.g., X-ray crystallography, NMR), computational docking, or molecular dynamics simulations specifically focused on this compound, are not extensively reported. Such analyses are vital for understanding the precise molecular recognition events, binding modes, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between a compound and its target protein nih.govmdpi.comembl.denih.govnih.govnih.govnih.gov. The absence of publicly available data in this area for this compound limits a comprehensive understanding of its molecular pharmacology at an atomic level.

Cellular Pathway Modulation Studies

Studies specifically investigating the modulation of cellular pathways by this compound are not widely documented. Cellular pathways, including intracellular signaling cascades, are complex networks that regulate diverse cellular functions, and their modulation is a common mechanism of drug action ucl.ac.uknih.govhres.ca.

Intracellular Signaling Cascade Investigations

Cellular Permeability and Distribution Research

Detailed research on the cellular permeability and distribution of this compound is not extensively reported. Understanding how a compound permeates cell membranes and distributes within various cellular compartments is fundamental to its pharmacological profile frontiersin.org. Factors such as lipophilicity, pKa, and interaction with transporters (e.g., P-glycoprotein) significantly influence cellular uptake and distribution nih.govinteresjournals.org. Specific experimental data, such as apparent permeability (Papp) values or detailed tissue distribution studies for this compound, are not publicly available.

Data Tables

Due to the limited availability of specific, detailed research findings and quantitative data on the molecular and cellular pharmacology of this compound in the publicly accessible literature, the generation of interactive data tables is not applicable for this article.

Subcellular Localization Studies

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. For this compound, information regarding comprehensive, systematic SAR studies and the evaluation of its analogues is limited in the publicly available domain. The synthesis of this compound involves reacting an unsymmetrical O-methylurea derivative with tosyl chloride, followed by mild acid treatment to cleave the O-methyl group. archive.org While synthetic routes are fundamental to SAR studies, detailed insights into how specific structural modifications to the this compound molecule influence its insulin-releasing activity or other pharmacological properties are not extensively described.

In broader medicinal chemistry, SAR studies often reveal that a wide latitude of structural variation can be consistent with maintaining bioactivity within a drug series. archive.orgtheswissbay.chresearch-solution.comtheswissbay.ch This principle guides the design of analogues to optimize properties. However, specific data tables or detailed research findings on how systematic structural changes to this compound affect its potency, selectivity, or other pharmacological parameters are not available.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are powerful tools used in drug discovery to predict the SAR of compounds and guide the design of new molecules. These methods often involve quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) analyses. uclv.edu.cu While computational approaches are widely employed in pharmaceutical research to identify active combinations and understand molecular interactions, specific applications of computational chemistry or molecular modeling for the SAR prediction of this compound or its analogues have not been identified in the reviewed information. googleapis.comgoogleapis.com

Synthesis and Evaluation of Systematic Structural Variants

The synthesis of systematic structural variants is a cornerstone of SAR studies, allowing researchers to systematically alter parts of a molecule and evaluate the resulting changes in biological activity. Although the synthesis of this compound has been described, involving specific chemical reactions, detailed reports on the systematic synthesis and subsequent biological evaluation of its numerous structural variants to elucidate precise SAR are not extensively documented in the available literature. archive.org General discussions of drug synthesis and the creation of analogues for other compounds highlight the importance of this process in medicinal chemistry. archive.orgtheswissbay.chresearch-solution.comtheswissbay.chmpdkrc.edu.in

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target. These models are crucial for understanding target interaction and for de novo drug design. While the concept of a pharmacophore is central to understanding drug-target interactions for various compounds, specific pharmacophore models developed for this compound to predict its interaction with its biological target(s) have not been found in the available research. theswissbay.chresearch-solution.comarchive.org

Preclinical Efficacy and Mechanism Research in in Vitro and in Vivo Models

Methodological Approaches for In Vitro Efficacy Assessment

In vitro models offer controlled environments to study cellular and tissue-level responses to a compound, providing initial insights into its pharmacological activity and mechanism of action. These methods are valuable for high-throughput screening and detailed mechanistic investigations.

Cell-based Assays for Functional Characterization

Cell-based assays are fundamental tools in drug discovery, offering a comprehensive unit for functional analysis that can better represent the behavior and reaction of whole living organisms compared to biochemical assays nih.gov. These assays are employed to understand gene, protein, or whole cellular functions and their regulatory mechanisms, and to screen for potential inhibitors or inducers of biological processes nih.gov. They can evaluate various cellular responses, including proliferation, viability, signaling pathway modulation, and specific phenotypic changes nih.govgoogleapis.com.

For a compound like Tolpyrramide, cell-based assays would typically involve:

Target Engagement Assays: To confirm if this compound binds to or modulates its intended molecular target within cells.

Functional Readouts: Measuring specific cellular activities or pathways affected by this compound, such as enzyme activity, receptor activation/inhibition, or ion channel modulation.

Phenotypic Screening: Observing changes in cell morphology, growth, or differentiation in response to this compound, which can indicate its therapeutic potential.

High-Throughput Screening (HTS): Miniaturized cell-based assays allow for the rapid testing of numerous compounds, identifying hits with desired biological activity nih.govgoogleapis.com.

While general information on cell-based assays is available, specific data on this compound's functional characterization using these methods were not found in the current search.

Organotypic Culture Models for Tissue-Level Response Evaluation

Organotypic culture models involve maintaining tissue slices or three-dimensional cellular structures ex vivo, allowing for the study of tissue-level responses while preserving the complex cellular interactions and architectural features of native tissues. These models bridge the gap between simplified cell cultures and complex in vivo systems, offering a more physiologically relevant environment for drug testing.

For a compound like this compound, organotypic cultures could be utilized to:

Assess tissue-specific effects: Evaluate how this compound impacts the function and integrity of specific tissues relevant to its therapeutic indication (e.g., gastrointestinal tissue for motility disorders).

Study complex cellular interactions: Investigate how this compound modulates communication between different cell types within a tissue, such as neuronal-glial interactions or smooth muscle-interstitial cell of Cajal interactions in the gut.

Evaluate drug permeation and metabolism: Some organotypic models, like human small intestinal organotypic cultures, can mimic in vivo drug absorption and metabolism, providing insights into a compound's fate within a tissue.

Specific research on this compound using organotypic culture models was not identified in the provided search results.

Primary Cell Culture Systems for Mechanism Elucidation

Primary cell cultures consist of cells freshly derived from a living organism and maintained for growth in vitro. Unlike immortalized cell lines, primary cells more closely mimic the physiological state of cells in vivo and retain the functional integrity and physiological relevance of the tissue of origin. This makes them invaluable for elucidating disease mechanisms and understanding a compound's precise mode of action.

In the context of this compound, primary cell cultures would be instrumental for:

Detailed mechanistic studies: Investigating the molecular pathways, protein interactions, and cellular processes directly affected by this compound in a context highly representative of the in vivo situation.

Species-specific responses: Comparing this compound's effects on primary cells from different species to assess translational relevance.

Patient-derived models: Utilizing primary cells from patients with specific conditions to understand individual variability in response to this compound.

While primary cell cultures are commonly used for mechanism elucidation in general preclinical research, specific studies detailing this compound's mechanism of action using these systems were not found.

Development and Characterization of In Vivo Animal Models for this compound Research

In vivo animal models are crucial for assessing the systemic effects of a compound, its pharmacokinetics, and its efficacy in a complex biological system that mimics human disease pathophysiology.

Rodent Models of Disease Pathophysiology (e.g., gastrointestinal motility, spasms)

Rodent models, particularly mice and rats, are widely used in preclinical research due to their availability, ease of handling, and genetic manipulability. For compounds targeting gastrointestinal (GI) motility or spasms, specific rodent models are developed and characterized to mimic relevant human conditions. These models allow for the evaluation of a compound's ability to modulate GI transit, contractility, and other physiological parameters nih.govgoogleapis.com.

Examples of rodent models relevant to gastrointestinal motility and spasms include:

Colonic Propulsion Motility Models: These models specifically evaluate the propulsive activity of the colon, which is relevant for conditions like constipation or irritable bowel syndrome nih.gov.

Models of Chemically-Induced Spasms/Dysmotility: Various agents can induce GI dysmotility or spasms in rodents, mimicking disease states. For instance, loperamide (B1203769) is used to induce constipation in rats to study its effects on GI motility nih.gov.

Genetic Models: Rodent models with genetic alterations that predispose them to GI motility disorders (e.g., certain models of Parkinson's disease that exhibit GI dysmotility) can also be used.

The characterization of these models involves measuring parameters such as gastric emptying, intestinal transit time, and colonic contractility, often using invasive or non-invasive techniques like alternating current biosusceptometry (ACB) nih.gov.

Translational Model Validation for Preclinical Research

Translational model validation is the process of ensuring that findings from preclinical animal models are predictive of human responses. This involves demonstrating that the animal model accurately reflects key aspects of human disease pathophysiology and that the compound's effects in the model are likely to translate to clinical efficacy. The goal is to reduce the high attrition rate of drug candidates in clinical trials.

Key aspects of translational model validation include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Establishing a relationship between the drug concentration in the animal and its observed pharmacological effect, which can then be extrapolated to humans.

Biomarker Identification: Identifying biomarkers in animal models that correlate with disease progression or drug response and are also relevant in human patients.

Cross-species comparisons: Understanding species differences in physiology, drug metabolism, and pharmacological responses to better predict human outcomes googleapis.com.

Despite the critical importance of translational validation in preclinical research, specific details regarding the validation of models for this compound's research were not found in the provided search results.

Pharmacodynamic Biomarker Identification in Animal Models

Detailed research specifically identifying pharmacodynamic biomarkers for this compound in animal models is not extensively documented in the publicly accessible scientific literature. Generally, pharmacodynamic (PD) biomarkers are crucial indicators that measure a drug's effect on the body, reflecting its mechanism of action and target engagement. The identification of such biomarkers in animal models is a critical step in preclinical development, aiming to provide insights into a compound's therapeutic effects and to predict its efficacy in later stages of drug development humanspecificresearch.orgfrontiersin.org. These biomarkers can include molecular, histological, or physiological changes that correlate with the drug's activity td2inc.com.

Preclinical Pharmacological Mechanism Research using Animal Models

Specific, detailed preclinical pharmacological mechanism research for this compound using animal models is not widely reported in the provided search results. Preclinical pharmacological mechanism research typically involves a comprehensive investigation into how a compound interacts with biological systems to produce its therapeutic effects humanspecificresearch.orgfrontiersin.org. This often includes understanding its molecular targets, the cellular pathways it modulates, and the resulting physiological changes in affected tissues.

Investigation of Target Engagement in Biological Systems

Cellular and Molecular Responses in Affected Tissues

Detailed studies describing the cellular and molecular responses induced by this compound in affected tissues are not found in the provided information. Research in this area typically involves analyzing changes in gene expression, protein levels, enzyme activity, or cellular morphology within specific tissues following compound administration texilajournal.com. This helps to elucidate the downstream effects of target engagement and to understand the broader biological impact of the compound.

Comparative Studies with Research Reference Compounds

Specific comparative studies of this compound with other research reference compounds are not detailed in the available search results. Comparative studies are essential in preclinical research to benchmark a new compound's efficacy, potency, and mechanism against established drugs or other investigational agents nih.gov. Such studies help to position the compound within its therapeutic class and to identify potential advantages or disadvantages.

Methodological Considerations in Preclinical Research Design and Interpretation

Preclinical research is a crucial phase in drug development, designed to assess the safety, efficacy, and potential side effects of a compound before human testing humanspecificresearch.org. These studies are typically conducted through in vitro (laboratory-based experiments using cells or tissues) and in vivo (animal testing) methods humanspecificresearch.orgnih.gov. Rigorous methodological considerations are paramount to ensure the reliability and translatability of preclinical findings to clinical trials researchgate.netnih.gov.

Key methodological considerations include:

Study Design: Preclinical studies must be carefully designed to mimic conditions relevant to the human disease, selecting appropriate animal models that closely resemble the target patient population humanspecificresearch.orgnih.gov. This involves defining clear hypotheses, objectives, and endpoints researchgate.net. Studies can be broadly categorized as "hypothesis generating" (exploratory) or "hypothesis testing" (confirmatory), each requiring different design stringencies researchgate.net.

Model Selection: The choice of in vitro and in vivo models is critical. In vitro models, such as cell lines or organ-on-a-chip systems, offer controlled environments for initial screening and mechanistic studies nih.govdrugbank.com. Animal models are vital for studying complex biological effects, pharmacokinetics, pharmacodynamics, and toxicology in a living system texilajournal.comnih.gov. The validity of animal models is enhanced by adherence to relevant guidelines and standards nih.gov. Humanized mouse models, for instance, can be employed to recapitulate complex human immune system interactions for studying immunotherapies transcurebioservices.com.

Statistical Analysis: Incorporating robust statistical analyses is essential to ensure reliable results, including determining appropriate sample sizes and statistical methods humanspecificresearch.orgnih.gov.

Data Collection and Reporting: Preclinical research requires meticulous data collection and transparent reporting of methods, results, and analyses to enhance reproducibility and reduce experimental biases researchgate.net. This includes detailed descriptions of experimental setups, animal strains, outcome measures, and statistical procedures researchgate.net.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Understanding the relationship between drug exposure (pharmacokinetics) and its biological effects (pharmacodynamics) is crucial frontiersin.org. PK/PD modeling can help predict in vivo efficacy from in vitro data and optimize experimental strategies nih.gov.

Ethical Considerations: When using animal models, adherence to ethical guidelines, such as the 3Rs principle (Replacement, Reduction, Refinement), is imperative texilajournal.comdrugbank.com.

Translational Relevance: A significant challenge in preclinical research is ensuring that findings translate effectively to human clinical outcomes humanspecificresearch.org. Optimizing preclinical approaches to better mimic the complexity of human disease mechanisms is an ongoing area of focus nih.gov.

Computational and in Silico Approaches in Tolpyrramide Research

Bioinformatics and Cheminformatics for Target Identification and Validation

Bioinformatics and cheminformatics are crucial disciplines in the early stages of drug discovery for identifying and validating potential biological targets for a new chemical entity. These fields utilize computational tools to analyze large biological and chemical datasets.

General Methodologies:

Target Identification: Bioinformatics tools are employed to analyze genomic, proteomic, and transcriptomic data to identify proteins or pathways associated with a particular disease. This can involve sequence and structure analysis, homology modeling, and pathway analysis to pinpoint potential drug targets.

Cheminformatics for Target Validation: Cheminformatics techniques are used to analyze the chemical properties of compounds and their interactions with biological targets. Methods such as ligand-based and structure-based virtual screening can be used to predict the affinity of a compound for a potential target, thus helping to validate its relevance.

Tolpyrramide-Specific Findings: A comprehensive search for studies employing bioinformatics or cheminformatics approaches for the identification or validation of biological targets for this compound yielded no specific results. There is no publicly available information on the predicted or validated molecular targets of this compound based on these computational methods.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as a drug candidate, and its protein target at the atomic level.

General Methodologies:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to propose the binding mode of a potential drug.

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique can be used to assess the stability of the binding pose predicted by docking, to calculate binding free energies, and to understand the conformational changes that occur upon ligand binding.

This compound-Specific Findings: No published research was found that describes molecular docking or molecular dynamics simulations of this compound with any specific biological target. Consequently, there are no available data on its potential binding modes, interaction energies, or the dynamic stability of any this compound-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

General Methodologies:

Model Development: QSAR models are built by correlating molecular descriptors (physicochemical, topological, electronic, etc.) of a set of compounds with their experimentally determined biological activities.

Design Optimization: Once a predictive QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. This allows medicinal chemists to prioritize the synthesis of molecules with potentially improved potency and to guide the optimization of lead compounds.

This compound-Specific Findings: There are no publicly available QSAR studies for this compound or its analogs. As a result, no predictive models for its biological activity or data on its structure-activity relationships derived from QSAR are available.

Predictive Modeling of In Vitro and In Vivo Efficacy

Predictive modeling in pharmacology aims to forecast the efficacy of a drug candidate in both laboratory (in vitro) and living organism (in vivo) settings based on its physicochemical properties and early experimental data.

General Methodologies:

In Vitro Efficacy Prediction: Computational models can be developed to predict various in vitro properties, such as cell permeability, metabolic stability, and potency against a specific target, based on the chemical structure of a compound.

In Vivo Efficacy Prediction: More complex models, often incorporating pharmacokinetic and pharmacodynamic (PK/PD) principles, are used to predict how a drug will behave in a whole organism. These models can help in anticipating the therapeutic dose and potential efficacy in preclinical and clinical settings.

This compound-Specific Findings: No studies were found that describe the development or application of predictive models for the in vitro or in vivo efficacy of this compound. Therefore, there is no computational data available to forecast its potential therapeutic effects.

Advanced Research Methodologies and Techniques Applicable to Tolpyrramide

Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

The biotransformation of Tolpyrramide results in various metabolites. Identifying the precise structure of these metabolites and any synthesized derivatives is crucial for understanding the compound's pharmacokinetic profile and identifying potentially active or toxic species. Advanced spectroscopic techniques are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing drug metabolites. alwsci.com Its sensitivity and accuracy are ideal for detecting and quantifying metabolites in complex biological matrices like blood and urine. alwsci.com For definitive structural information, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS) are employed. LC-MS/MS provides unique fragmentation patterns for each compound, while HR-MS delivers precise mass measurements that help determine the elemental composition of metabolites. nih.govchromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, offers unparalleled detail for structural elucidation. alwsci.comnih.gov Unlike mass spectrometry, NMR is non-destructive and provides data on the connectivity of atoms within a molecule. alwsci.com This is particularly useful for unambiguously determining the position of metabolic modifications, such as hydroxylation on the aromatic ring or alterations to the pyrrolidine (B122466) ring of this compound. Two-dimensional (2D) NMR techniques can further reveal complex structural details of novel metabolites. igi-global.com

| Technique | Application for this compound Research | Type of Information Provided | Key Advantages |

| LC-MS/MS | Identification and quantification of this compound metabolites in biological samples. alwsci.comnih.gov | Molecular weight and fragmentation patterns of metabolites. | High sensitivity and specificity for complex mixtures. alwsci.com |

| HR-MS | Accurate mass measurement of metabolites to determine elemental composition. nih.govchromatographyonline.com | Precise molecular formula. | Distinguishes metabolites from isobaric endogenous molecules. nih.gov |

| 1D & 2D NMR | Unambiguous structural determination of isolated metabolites and synthetic derivatives. alwsci.comnih.gov | Detailed atomic connectivity and stereochemistry. | Non-destructive; provides definitive structural information. alwsci.com |

Omics Technologies (e.g., Proteomics, Metabolomics) for Pathway Analysis

Omics technologies offer a holistic view of the biological pathways modulated by this compound, moving beyond a single target to a systems-level understanding.

Metabolomics , the large-scale study of small molecules or metabolites, can reveal the biochemical impact of this compound on cellular pathways. By comparing the metabolic profiles of treated versus untreated systems using techniques like LC-MS, researchers can identify metabolic pathways that are significantly altered. creative-proteomics.comcreative-proteomics.comarome-science.com For a hypoglycemic agent like this compound, this could illuminate its effects on glucose metabolism, amino acid pathways, and lipid metabolism, providing clues to its mechanism of action and potential off-target effects. biotech-spain.com

Proteomics focuses on the large-scale study of proteins. In the context of this compound, chemical proteomics can be a powerful tool for "target deconvolution"—the process of identifying the specific protein(s) a drug interacts with. biognosys.comacs.orgdti.dk Techniques like affinity-based protein profiling (ABPP) or Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify the direct binding partners of this compound from a complex mixture of cellular proteins. biognosys.comcreative-proteomics.com This is critical for confirming its intended target and discovering any unintended off-targets that could contribute to its therapeutic effects or side effects. dti.dk

| Omics Technology | Application for this compound Research | Key Insights Gained |

| Metabolomics | Analysis of global metabolite changes in response to this compound. creative-proteomics.comarome-science.com | Identification of perturbed metabolic pathways (e.g., glycolysis, gluconeogenesis) and discovery of biomarkers for drug efficacy. creative-proteomics.combiotech-spain.com |

| Proteomics | Identification of direct protein binding partners (target deconvolution). biognosys.comacs.org | Validation of the primary therapeutic target and identification of off-target proteins, clarifying the mechanism of action and potential for side effects. dti.dk |

Genetic Engineering and Gene Editing Tools for Target Validation Studies

Once a putative protein target for this compound is identified through proteomics or other methods, genetic engineering tools are essential for validating this interaction. tempobioscience.com

CRISPR-Cas9 technology has revolutionized target validation. oncodesign-services.com Researchers can use CRISPR-Cas9 to precisely knock out or knock down the gene encoding the proposed target protein in a relevant cell line (e.g., pancreatic beta-cells or liver cells). oncodesign-services.comcriver.com If the cells lacking the target protein become insensitive to this compound, it provides strong evidence that the protein is indeed the drug's functional target. researchgate.net Conversely, CRISPR-based gene activation (CRISPRa) could be used to overexpress the target, potentially sensitizing the cells to the compound. tandfonline.com These genetic manipulation experiments are a critical step in confirming the mechanism of action. nih.gov

| Tool | Methodology | Purpose in this compound Research | Expected Outcome |

| CRISPR-Cas9 Knockout/Knockdown | Disruption or reduced expression of the gene for the putative target protein. criver.comresearchgate.net | To confirm if the protein is necessary for this compound's activity. | Loss of the target protein leads to a loss of cellular response to this compound. oncodesign-services.com |

| RNA interference (RNAi) | Silencing of the target gene's expression at the mRNA level. nih.govpharmafeatures.com | An alternative method to confirm the necessity of the target protein. | Reduced target protein levels result in a diminished effect of this compound. |

High-Throughput Screening (HTS) Methodologies for Novel Ligand Discovery

The validated molecular target of this compound can serve as a basis for discovering new, potentially more potent or selective, therapeutic agents. High-Throughput Screening (HTS) enables the rapid testing of vast libraries of chemical compounds for their ability to interact with this target. bmglabtech.comdrugtargetreview.com

HTS can be performed using various assay formats, such as enzyme activity assays or cell-based reporter assays, in a miniaturized and automated fashion. nih.govumich.edu For instance, if this compound's target is an enzyme, an HTS campaign could screen thousands of compounds for their ability to inhibit or activate that enzyme. drugtargetreview.com

Furthermore, virtual High-Throughput Screening (vHTS) uses computational models of the target protein to screen massive digital libraries of compounds. sygnaturediscovery.com This in silico approach can predict which molecules are most likely to bind to the target, significantly narrowing down the number of compounds that need to be tested experimentally and accelerating the discovery of novel ligands with therapeutic potential, such as new antidiabetic agents. sygnaturediscovery.comnih.gov

| HTS Methodology | Description | Application for this compound's Target |

| Biochemical HTS | Automated in vitro testing of large compound libraries against the isolated target protein. drugtargetreview.com | To identify new molecules that directly bind to and modulate the activity of this compound's target. |

| Cell-Based HTS | Screening compounds in a cellular context to measure a functional response (e.g., insulin (B600854) secretion). umich.eduarvojournals.org | To discover compounds that modulate the target's function within a living cell, providing more physiologically relevant hits. |

| Virtual HTS (vHTS) | Computational docking of millions of virtual compounds to the 3D structure of the target protein. sygnaturediscovery.comnih.gov | To prioritize a smaller, more promising set of compounds for subsequent experimental screening, saving time and resources. |

Future Research Directions and Translational Perspectives for Tolpyrramide

Unexplored Molecular Targets and Pathways for Investigation

The identification of novel molecular targets and pathways is a cornerstone of modern drug discovery, aiming to uncover new mechanisms of action or to refine the understanding of existing ones. For a compound like Tolpyrramide, whose precise primary molecular targets and comprehensive mechanistic pathways may not be fully elucidated or widely published, future research could focus on target deconvolution studies. These studies typically involve a range of biochemical, biophysical, and cellular assays to identify proteins or biological processes with which the compound interacts. Techniques such as affinity proteomics, phenotypic screening coupled with target identification, and high-throughput screening against diverse target libraries could be employed to uncover previously unrecognized molecular interactions. Furthermore, advanced "-omics" approaches (e.g., transcriptomics, proteomics, metabolomics) could reveal broader pathway modulations induced by this compound, offering insights into its pleiotropic effects or identifying novel therapeutic applications beyond its currently recognized indications. However, specific unexplored molecular targets or pathways for this compound have not been detailed in the available literature.

Novel Research Model Systems for Deeper Mechanistic Understanding

To gain a deeper mechanistic understanding of this compound's biological activities, the development and utilization of novel research model systems are crucial. Traditional in vitro (e.g., cell lines, isolated enzymes) and in vivo (e.g., animal models) systems provide foundational insights, but advanced models can offer more physiologically relevant contexts or enable high-throughput investigations. For instance, organ-on-a-chip technologies, which mimic human organ physiology and disease states, could provide a more accurate representation of this compound's effects and metabolism in a human-like environment, reducing the reliance on animal models and potentially predicting human responses more effectively. Induced pluripotent stem cell (iPSC)-derived models, including patient-specific cell lines or organoids, could also be instrumental in studying this compound's effects in specific disease contexts or in individuals with particular genetic predispositions. Furthermore, advanced imaging techniques coupled with in vivo models could enable real-time visualization of this compound's distribution, target engagement, and downstream biological effects. Despite the general utility of these novel model systems in drug discovery, specific applications or ongoing studies involving this compound in such models are not detailed in the accessible research. Preclinical experimental models, including in vivo, in vitro, and ex vivo studies, are generally important for investigating disease pathogenesis and evaluating potential therapeutic drugs.

Potential for Developing Advanced Chemical Probes Based on this compound Scaffolds

Integration of Artificial Intelligence and Machine Learning in this compound Research

Collaborative Research Opportunities in Academic and Industrial Settings

Collaborative research opportunities between academic institutions and industrial partners are vital for advancing drug discovery and translational research. For a compound like this compound, such collaborations could facilitate the sharing of expertise, resources, and technologies, thereby accelerating its research and development. Academic institutions often bring fundamental scientific insights, access to diverse research models, and expertise in basic biological mechanisms, while industrial partners contribute drug development experience, high-throughput screening capabilities, and resources for preclinical and clinical translation. Potential collaborative avenues could include joint research programs focused on elucidating this compound's mechanism of action, developing novel formulations, or exploring its potential in new therapeutic areas. Consortia involving multiple academic groups, pharmaceutical companies, and even government agencies could also be established to pool resources and expertise for comprehensive investigations into this compound's properties and applications. These partnerships often aim to bridge the gap between basic scientific discoveries and their translation into tangible health benefits. However, specific established collaborative research opportunities or consortia focused on this compound are not detailed in the available literature.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Tolpyrramide, and how can researchers validate purity and structural fidelity?

- Methodological Answer: this compound synthesis typically involves condensation reactions between pyridine derivatives and sulfonamide precursors. Researchers should employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Reproducibility requires adherence to protocols from peer-reviewed journals, such as Journal of Medicinal Chemistry, and cross-referencing spectral data with published libraries .

Q. Which in vitro assays are most reliable for evaluating this compound’s pharmacological activity?

- Methodological Answer: Standard assays include enzyme inhibition studies (e.g., target-specific IC₅₀ determination via fluorometric or colorimetric methods) and cell viability assays (MTT/XTT). Ensure assay specificity by including positive/negative controls and validating results across multiple cell lines. For example, use HEK293 for receptor-binding studies and HepG2 for metabolic stability assessments .

Q. How should researchers design dose-response studies for this compound in preclinical models?

- Methodological Answer: Use a logarithmic dose range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values. Include at least six concentrations with triplicate measurements to ensure statistical power (α = 0.05). Normalize data to vehicle controls and apply nonlinear regression models (e.g., Hill equation) for curve fitting. Document variability using standard deviation (SD) or standard error of the mean (SEM) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported this compound pharmacokinetic data across studies?

- Methodological Answer: Discrepancies often arise from differences in bioanalytical methods (e.g., LC-MS vs. ELISA). Conduct a meta-analysis to identify confounding variables (e.g., animal strain, dosing regimen). Validate findings using orthogonal techniques, such as microsomal stability assays paired with in vivo pharmacokinetic profiling in Sprague-Dawley rats .

Q. How can researchers elucidate this compound’s metabolic pathways using advanced mass spectrometry (MS) techniques?

- Methodological Answer: Employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to identify phase I/II metabolites. Use stable isotope labeling (e.g., ¹³C-Tolpyrramide) to trace metabolic transformations. Cross-reference fragmentation patterns with databases like HMDB or METLIN. For quantitation, apply tandem MS (MS/MS) with multiple reaction monitoring (MRM) .

Q. What experimental frameworks are recommended for assessing this compound’s off-target toxicity in complex biological systems?

- Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target interactions. Validate hits via CRISPR-Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity measurements. Prioritize targets using cheminformatics tools (e.g., SwissTargetPrediction) and Tox21 toxicity profiling .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound research data in peer-reviewed manuscripts?

- Methodological Answer: Tables should include compound characterization data (e.g., melting point, HPLC retention time) and statistical parameters (mean ± SD, p-values). Figures must adhere to journal guidelines (300+ DPI for chromatograms, vector formats for chemical structures). Use the Beilstein Journal of Organic Chemistry’s template for NMR spectral formatting .

Q. How can researchers ensure reproducibility of this compound studies in interdisciplinary collaborations?

- Methodological Answer: Share raw data (e.g., NMR FID files, MS spectra) via repositories like Zenodo or Figshare. Provide detailed synthetic protocols in Supplementary Information, including reaction conditions (temperature, solvent purity) and purification steps. Use electronic lab notebooks (ELNs) for real-time documentation and version control .

Conflict of Interest and Ethical Considerations

Q. How should researchers address potential conflicts of interest when publishing this compound-related findings?

- Methodological Answer: Disclose all funding sources (e.g., industry grants) and intellectual property (IP) filings in the manuscript’s “Acknowledgments” section. For in vivo studies, include ethics committee approval numbers (IACUC/IRB) and ARRIVE 2.0 guidelines compliance statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。